

Unveiling the Molecular Target of CBR-470-1: A Technical Guide

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Compound of Interest

Compound Name: CBR-470-1

Cat. No.: B7832966

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Shanghai, China – November 27, 2025 – **CBR-470-1**, a small molecule activator of the Nrf2 signaling pathway, exerts its effects through the direct inhibition of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). This guide provides a detailed technical overview of the molecular target of **CBR-470-1**, its mechanism of action, and the experimental methodologies used to elucidate these findings, intended for researchers, scientists, and professionals in drug development.

CBR-470-1 is a non-covalent modulator that has been identified as a potent activator of the Keap1-Nrf2 signaling cascade.^{[1][2][3]} Its mechanism, however, is indirect. Instead of directly interacting with components of the Nrf2 pathway, **CBR-470-1** targets PGK1, a key enzyme in glycolysis.^{[1][4]} Inhibition of PGK1 leads to the accumulation of upstream metabolites, including the reactive species methylglyoxal (MGO). MGO then modifies Keap1, the primary negative regulator of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex and subsequent activation of the Nrf2 transcriptional program. This cytoprotective pathway has been shown to protect neuronal cells from MPP+-induced cytotoxicity.

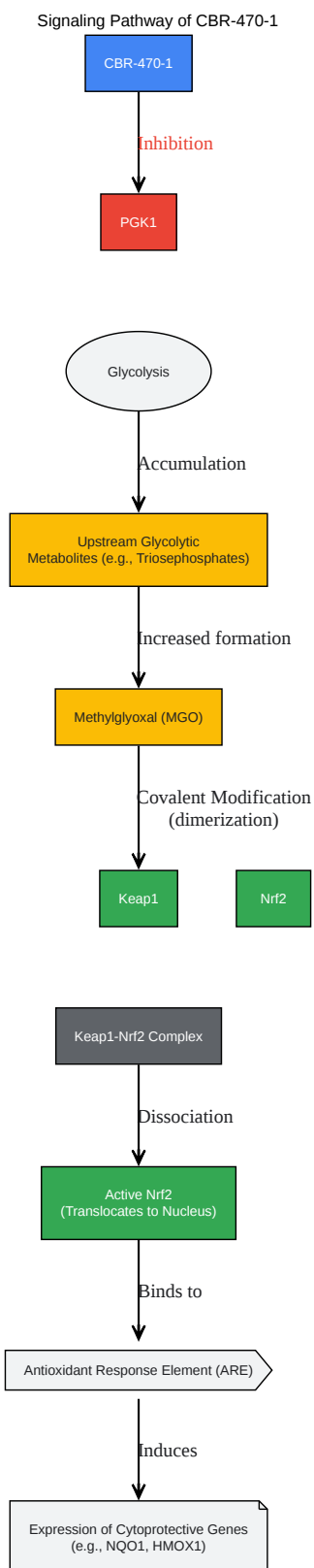
Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of **CBR-470-1**.

Parameter	Value	Assay System	Reference
EC50 (Nrf2 Activation)	962 nM	ARE-LUC Reporter Assay (IMR32 cells)	
EC50 (CBR-470-PAP)	2.4 µM	ARE-LUC Reporter Assay (IMR32 cells)	

Signaling Pathway and Experimental Workflow

The intricate mechanism of action of **CBR-470-1**, from its initial molecular target to the downstream cellular response, can be visualized through the following diagrams.



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Mechanism of **CBR-470-1** action.

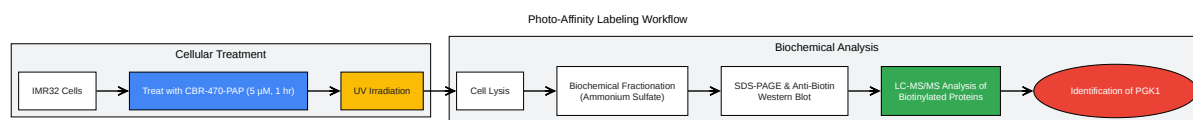
Experimental Protocols

The identification of PGK1 as the molecular target of **CBR-470-1** was accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.

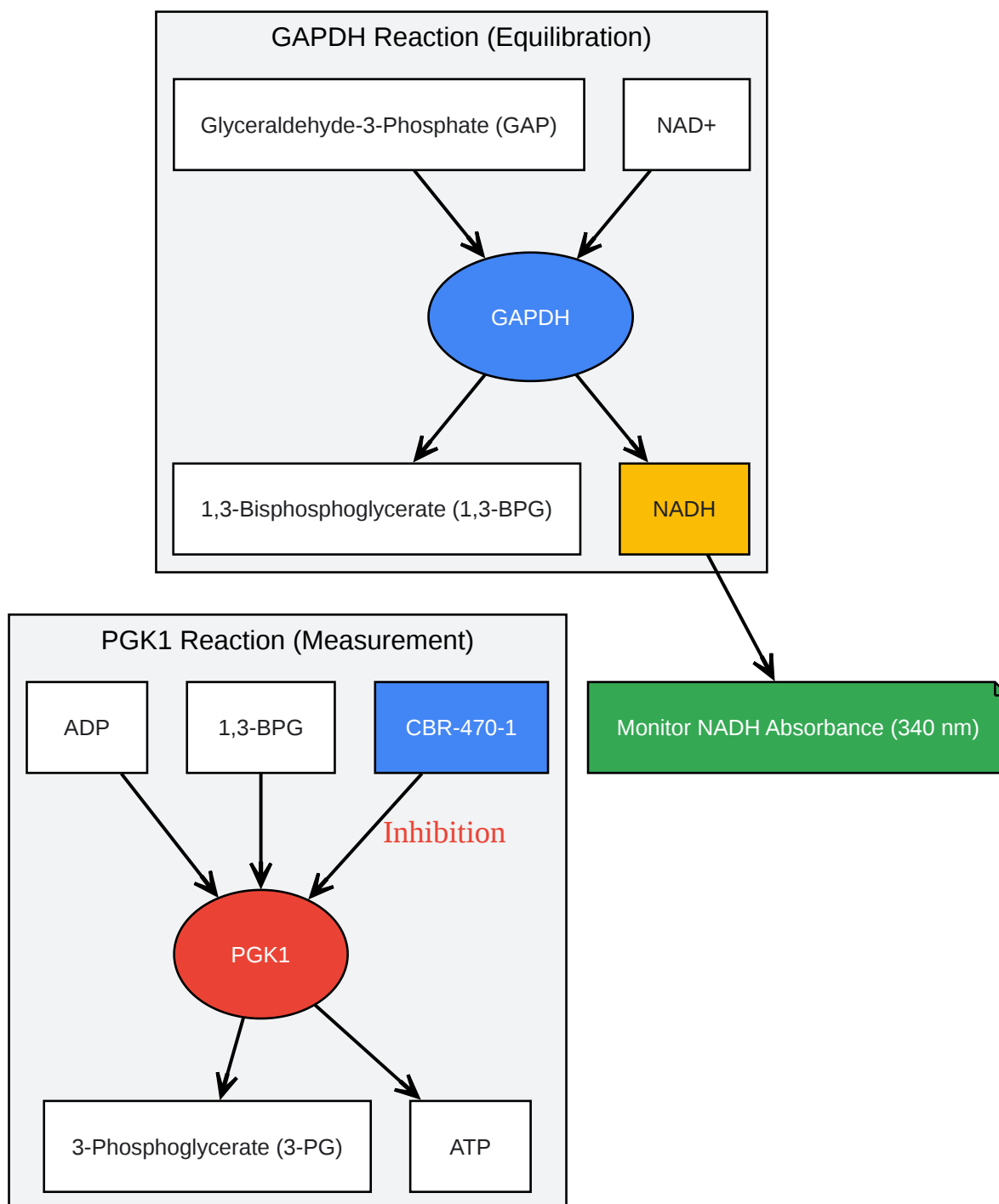
Photo-Affinity Labeling for Target Identification

A photo-affinity probe of **CBR-470-1**, termed CBR-470-PAP, was synthesized to identify its cellular binding partners. This technique involves covalently crosslinking the probe to its target upon UV irradiation, allowing for subsequent purification and identification via mass spectrometry.

Experimental Workflow:



Coupled Enzyme Assay for PGK1 Activity

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